2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then condensed with 2,4-dichlorobenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Amino-5-methylthio-1,3,4-thiadiazole: Used in the synthesis of various heterocyclic compounds.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: An intermediate in the synthesis of ceftaroline fosamil, an antibiotic.
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the thiadiazole ring with a hydrazide and a dichlorophenyl group. This unique combination of functional groups contributes to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5OS/c12-7-2-1-6(8(13)3-7)5-15-16-9(19)4-10-17-18-11(14)20-10/h1-3,5H,4H2,(H2,14,18)(H,16,19)/b15-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYDVVXQRFFSZ-PJQLUOCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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